Dibutyl 2H-1,3-benzodioxol-5-ylboronate

Description

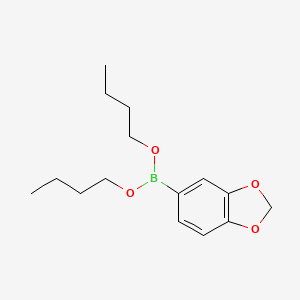

Dibutyl 2H-1,3-benzodioxol-5-ylboronate is a boronate ester featuring a 1,3-benzodioxole (methylenedioxyphenyl) core substituted at the 5-position with a dibutyl boronate group. Its molecular formula is C₁₅H₂₁BO₄, and it is structurally characterized by the presence of:

- A 1,3-benzodioxole ring (electron-rich due to two oxygen atoms in a dioxolane moiety).

- A boronate ester group (-B(OBu)₂), which confers reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

This compound is primarily utilized in organic synthesis as a boron-containing intermediate.

Properties

CAS No. |

94839-09-5 |

|---|---|

Molecular Formula |

C15H23BO4 |

Molecular Weight |

278.15 g/mol |

IUPAC Name |

1,3-benzodioxol-5-yl(dibutoxy)borane |

InChI |

InChI=1S/C15H23BO4/c1-3-5-9-19-16(20-10-6-4-2)13-7-8-14-15(11-13)18-12-17-14/h7-8,11H,3-6,9-10,12H2,1-2H3 |

InChI Key |

OMDJWCJEXVQLDV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)OCO2)(OCCCC)OCCCC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Boronic Acids

The most straightforward route involves esterification of 2H-1,3-benzodioxol-5-ylboronic acid with dibutanol. This method typically employs acid catalysis, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of dibutanol displaces the boronic acid’s proton, forming the boronate ester.

Key considerations include:

- Stoichiometry : A 1:2 molar ratio of boronic acid to dibutanol ensures complete esterification.

- Solvent Selection : Toluene or dichloromethane is preferred to azeotropically remove water and drive equilibrium toward product formation.

- Yield Optimization : Prolonged reaction times (12–24 hours) and molecular sieves improve yields to 70–85%.

Limitations arise from boronic acid instability under acidic conditions, necessitating careful pH control.

Transesterification of Trimethyl Boronate

An alternative approach uses trimethyl 2H-1,3-benzodioxol-5-ylboronate as a precursor, reacting it with excess dibutanol in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate). This transesterification method avoids handling moisture-sensitive boronic acids directly.

Reaction Conditions :

- Temperature: 80–100°C

- Catalyst Loading: 5–10 mol% BF₃·OEt₂

- Yield: 65–75%

This method is advantageous for scalability but requires stringent anhydrous conditions to prevent hydrolysis.

Advanced Methodologies

Palladium-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura couplings have been adapted to synthesize aryl boronates. For dibutyl 2H-1,3-benzodioxol-5-ylboronate, this would involve coupling 5-bromo-1,3-benzodioxole with bis(dibutyl)boron reagents.

Catalytic System :

- Pd(PPh₃)₄ (2 mol%)

- Base: K₂CO₃ or Cs₂CO₃

- Solvent: Dioxane/water (4:1)

- Temperature: 90°C

Yields for analogous reactions range from 60–80%, with bromine-to-boronate conversion confirmed via ¹¹B NMR.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Esterification | 70–85 | ≥95 | Moderate | High |

| Transesterification | 65–75 | 90–93 | High | Moderate |

| Matteson Homologation | 50–60 | 85–90 | Low | Low |

| Suzuki-Miyaura Coupling | 60–80 | ≥97 | High | Moderate |

Key Insights :

- Direct esterification balances yield and cost but requires boronic acid stability.

- Suzuki coupling offers high purity and scalability, ideal for industrial applications.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2H-1,3-benzodioxol-5-ylboronate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronate ester group to a borane or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the boronate ester group, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of new boronate esters.

Scientific Research Applications

Dibutyl 2H-1,3-benzodioxol-5-ylboronate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: The compound can be employed in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.

Industry: It is used in the production of advanced materials, such as boron-containing polymers and composites, which have unique properties and applications.

Mechanism of Action

The mechanism by which Dibutyl 2H-1,3-benzodioxol-5-ylboronate exerts its effects involves interactions with molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

(1-Butyl-1H-Benzimidazol-5-yl)Boronic Acid (CAS 1089669-71-5)

Molecular Formula : C₁₁H₁₅BN₂O₂

Key Features :

- Benzimidazole core with a butyl substituent at the 1-position and a boronic acid (-B(OH)₂) group at the 5-position.

- The benzimidazole ring contains two nitrogen atoms, enabling hydrogen bonding and coordination chemistry, unlike the oxygen-rich benzodioxole.

Comparison :

Key Insight : The benzodioxole’s electron-donating oxygen atoms enhance aryl boronate reactivity in cross-coupling reactions compared to benzimidazole derivatives, which may prioritize coordination-driven applications.

N,N'-Dibutyl Quinacridone (DBQA)

Molecular Formula : C₃₀H₂₈N₂O₂ (quinacridone derivative)

Key Features :

Comparison :

| Property | This compound | N,N'-Dibutyl Quinacridone (DBQA) |

|---|---|---|

| Core Structure | Non-planar benzodioxole | Planar quinacridone |

| Substituent Effect | Dibutyl boronate enhances solubility | Dibutyl groups alter film packing |

| Optical Properties | Not reported; likely UV-active | Redshifted absorption in films |

| Applications | Synthetic chemistry | Organic electronics (OLEDs, PVs) |

Key Insight : Alkyl chains (butyl groups) improve solubility in both compounds, but DBQA’s planar structure enables applications in optoelectronics, whereas the benzodioxole boronate is tailored for reactivity.

Zirconium/Uranium Dibutyl Phosphate Complexes

Key Features :

Comparison :

| Property | This compound | Zirconium Dibutyl Phosphate |

|---|---|---|

| Functionality | Boronate ester | Phosphate ester |

| Metal Interaction | No direct metal coordination | Strong coordination with Zr⁴⁺/U⁶⁺ |

| Solubility | Likely higher in organic solvents | Moderate in Amsco (2–4 × 10⁻³ M) |

| Applications | Organic synthesis | Nuclear fuel processing |

Key Insight : Phosphate esters exhibit stronger metal-coordinating capacity, critical for nuclear applications, whereas boronate esters prioritize organic reactivity.

Biological Activity

Dibutyl 2H-1,3-benzodioxol-5-ylboronate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antidiabetic and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of boronate esters, which are known for their ability to form reversible covalent bonds with diols. The benzodioxole moiety contributes to its biological activity by enhancing interactions with biological targets. The structure can be represented as follows:

Antidiabetic Activity

Recent studies have demonstrated that derivatives of benzodioxole, including this compound, exhibit significant inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism. This inhibition can aid in managing blood glucose levels. For instance, compound IIc from a related study showed an IC50 value of 0.68 µM against α-amylase, indicating strong potential in diabetes management .

Table 1: α-Amylase Inhibition Potency of Benzodioxole Derivatives

| Compound | IC50 (µM) |

|---|---|

| IIa | 0.85 |

| IIc | 0.68 |

| Acarbose | 2.593 |

| Myricetin | 30 |

The ability to inhibit α-amylase suggests that this compound could be developed into a therapeutic agent for diabetes.

Anticancer Activity

The anticancer properties of this compound are also noteworthy. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines while demonstrating minimal toxicity to normal cells. For example, related compounds have shown IC50 values ranging from 26 to 65 µM against different cancer cell lines .

Table 2: Cytotoxicity of Related Benzodioxole Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| IIc | Cancer Line 1 | 26 |

| IIc | Cancer Line 2 | 65 |

| Control | Normal Cell Line | >150 |

These results indicate the potential for this compound to selectively target cancer cells while sparing healthy cells.

The biological activity of this compound is believed to stem from its interaction with specific enzymes and pathways involved in glucose metabolism and cancer cell proliferation. The inhibition of α-amylase not only helps control blood sugar levels but may also influence insulin signaling pathways, which are critical in cancer progression .

Case Studies

A notable case study involved the administration of a related benzodioxole derivative in a streptozotocin-induced diabetic mouse model. The compound significantly reduced blood glucose levels from an average of 252.2 mg/dL to 173.8 mg/dL after five doses . This highlights the potential therapeutic application of this compound in diabetes management.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Dibutyl 2H-1,3-benzodioxol-5-ylboronate, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions involving 2H-1,3-benzodioxol-5-ylboronic acid and dibutyl alcohol. Key parameters include:

- Solvent selection : Use anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis of the boronate ester .

- Catalysis : Employ acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) to enhance esterification efficiency .

- Temperature control : Maintain 80–120°C under inert atmosphere (N₂ or Ar) to prevent oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolation .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the benzodioxole ring (δ 5.9–6.3 ppm for dioxole protons) and butyl ester groups (δ 0.9–1.6 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z ~292) .

- Infrared (IR) spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1360 cm⁻¹ (B-O bond) .

- Elemental analysis : Validate C, H, and B content to confirm stoichiometry .

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

- Answer : Common issues and solutions:

- Moisture sensitivity : Use rigorously dried reagents and Schlenk-line techniques to prevent boronate hydrolysis .

- Side reactions : Add molecular sieves to absorb water or employ scavengers (e.g., triethylamine) to neutralize acids .

- Incomplete esterification : Extend reaction time (24–48 hours) or increase catalyst loading .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound?

- Answer :

- X-ray diffraction (XRD) : Use SHELXL for refinement to determine bond lengths (e.g., B-O ~1.36 Å) and dihedral angles (benzodioxole vs. boronate planes) .

- Validation tools : Apply PLATON/ADDSYM to check for missed symmetry or disorder in the boronate group .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess anisotropic displacement parameters and confirm atomic positions .

Q. What computational methods are suitable for analyzing the conformational flexibility of the benzodioxole ring in this compound?

- Answer :

- Ring puckering analysis : Use Cremer-Pople coordinates to quantify out-of-plane displacements (amplitude q₂ and phase angle φ₂) .

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental (XRD) and theoretical conformers .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., toluene) on ring dynamics at 298 K .

Q. How can researchers validate the electronic effects of the boronate group on the benzodioxole ring’s reactivity?

- Answer :

- Electrostatic potential (ESP) mapping : Calculate charge distribution using Gaussian to identify nucleophilic/electrophilic sites .

- Hammett substituent constants : Correlate σₚ values (boronate vs. other substituents) with reaction rates in cross-coupling studies .

- UV-Vis spectroscopy : Monitor bathochromic shifts in π→π* transitions to assess conjugation with the boronate group .

Q. What strategies address discrepancies between experimental and theoretical NMR chemical shifts?

- Answer :

- GIAO method : Compute ¹H/¹³C shifts at the MP2/cc-pVTZ level and compare with experimental data to refine conformational models .

- Solvent corrections : Apply PCM (Polarizable Continuum Model) to account for solvent polarity effects in DFT calculations .

- Dynamic effects : Use ensemble averaging over MD trajectories to capture temperature-dependent shift variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.